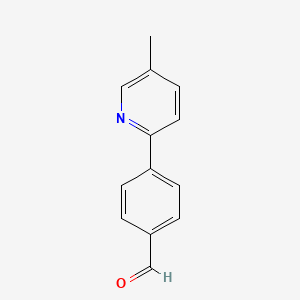

4-(5-Methylpyridin-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(5-methylpyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBKKYUTIIKTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine-Substituted Benzaldehyde via Nucleophilic Substitution and Ether Formation

A detailed method reported involves the condensation of substituted 2-chloromethyl pyridine derivatives with hydroxybenzaldehyde compounds under basic conditions, followed by purification to yield substituted pyridinyl benzaldehydes.

- React substituted 2-chloromethyl pyridine (e.g., 4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-yl chloride) with 4-hydroxy-3-methoxybenzaldehyde in acetone.

- Use potassium iodide and potassium carbonate as catalysts/base.

- Stir at room temperature for approximately 20 hours.

- Quench with water and extract with organic solvents.

- Purify by washing with aqueous sodium hydroxide and drying over anhydrous sodium sulfate.

- Yields of the substituted 4-(pyridin-2-ylmethoxy)benzaldehydes are high (up to 94%).

- The product is typically isolated as a white solid with melting points around 137-139°C.

- Characterization via IR, $$^{1}H$$ NMR, and other spectroscopic methods confirms the structure.

This method is adaptable to various substituted pyridines and benzaldehydes, allowing for structural diversity.

Reduction and Chlorination Steps for Further Functionalization

Following the initial synthesis of the pyridinyl benzaldehyde, further modifications include:

- Reduction of the aldehyde to benzyl alcohol using sodium borohydride in methanol at room temperature.

- Chlorination of benzyl alcohol to benzyl chloride using thionyl chloride at low temperatures (5-15°C).

These steps enable further coupling reactions, such as the formation of benzimidazole derivatives, but are also relevant for preparing intermediates related to 4-(5-methylpyridin-2-yl)benzaldehyde derivatives.

Data Table: Representative Synthesis Parameters and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Chloromethyl pyridine + 4-Hydroxy-3-methoxybenzaldehyde, K2CO3, KI, acetone | Room temp (~25°C) | 20 hours | 94 | 4-(Pyridin-2-ylmethoxy)benzaldehyde (white solid) |

| Reduction | NaBH4 in methanol | Room temp | 30 minutes | High | Corresponding benzyl alcohol |

| Chlorination | Thionyl chloride in MDC solvent | 5-15°C | 2 hours | High | Benzyl chloride derivative |

| Bromination and Grignard (related) | Bromination of aromatic ether, Grignard reaction | 10°C to RT | 1-3 hours | Moderate | Substituted aromatic aldehydes |

Research Findings and Analysis

- The nucleophilic substitution method for preparing this compound derivatives is efficient, providing high yields and purity.

- The reaction conditions are mild, typically proceeding at room temperature without the need for harsh reagents.

- The use of potassium iodide as a catalyst enhances the substitution reaction.

- Purification steps involving aqueous base washes and drying agents ensure removal of impurities.

- Spectroscopic data (IR, $$^{1}H$$ NMR) confirm the integrity of the aldehyde and pyridine functionalities.

- The methodology is versatile, allowing for the introduction of various substituents on the pyridine ring, such as methyl groups at the 5-position.

- Alternative methods like Grignard reactions and bromination provide routes for related aromatic aldehydes but are less commonly employed specifically for this compound.

- The synthetic route is scalable and suitable for producing intermediates for further pharmaceutical or materials chemistry applications.

Scientific Research Applications

4-(5-Methylpyridin-2-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Methylpyridin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

a. 4-(Pyridin-3-yl)benzaldehyde

- Key Difference : The pyridine ring is substituted at position 3 instead of 2.

- Implications :

- The nitrogen atom in the pyridin-3-yl group is positioned meta to the benzaldehyde, reducing electron-withdrawing effects on the aldehyde compared to the ortho-substituted pyridin-2-yl group in the target compound.

- Application : Used in bioconjugation via succinimidyl 4-formylbenzoate (SFB) for protein modification .

b. 4-(Pyridin-2-yloxy)benzaldehyde

- Key Difference : An oxygen atom bridges the pyridine and benzaldehyde groups.

- Used in synthesizing arylhydrazone derivatives as fatty acid amide hydrolase (FAAH) inhibitors .

Functional Group Variations

a. Hydrazone Derivatives (e.g., P2C3DBh, 4DCh)

- Key Difference : Replace the aldehyde group with hydrazone moieties.

- Implications :

- Enhanced stability and tailored biological activity. For example, P2C3DBh (pyrrole-2-carbaldehyde hydrazone) demonstrated high efficacy in inhibiting spontaneous ileal contractions (amplitude reduction: 0.61 ± 0.7 g to 0.12 ± 0.03 g) .

- The aldehyde group in 4-(5-Methylpyridin-2-yl)benzaldehyde offers reactivity for nucleophilic additions, making it suitable for crosslinking or prodrug design.

Biological Activity

4-(5-Methylpyridin-2-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This compound features a pyridine ring fused with a benzaldehyde functional group, making it a versatile intermediate in various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Potential : Preliminary investigations suggest that it may have cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Studies

A study published in a peer-reviewed journal reported the synthesis of derivatives of this compound and their evaluation for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting the compound's potential as a scaffold for developing new antibiotics .

Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. For instance, one study demonstrated that this compound showed promising antiproliferative activity against HCT-116 colon carcinoma cells with an IC50 value comparable to established chemotherapeutic agents . The findings are summarized in the following table:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 3.8 ± 0.7 | Induction of apoptosis |

| Cisplatin | HCT-116 | 2.43 ± 1.1 | DNA cross-linking |

The biological activity of this compound is believed to be mediated through multiple pathways. Its aldehyde group can engage in nucleophilic attacks, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and DNA. This interaction can trigger cellular stress responses, ultimately leading to apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-Methylpyridin-2-yl)benzaldehyde in laboratory settings?

A common method involves coupling 5-methylpyridine-2-yl derivatives with benzaldehyde precursors. For example, succinimidyl 4-formylbenzoate (SFB) can introduce the benzaldehyde moiety via substitution reactions under controlled conditions. Multi-step syntheses, such as those used for structurally similar piperazine-carbaldehyde compounds, may also serve as a template .

Q. How can the purity and structural integrity of this compound be verified?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended. Structural confirmation relies on nuclear magnetic resonance (¹H/¹³C NMR) for functional group analysis, mass spectrometry for molecular weight validation, and X-ray crystallography for definitive stereochemical data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR (to identify aromatic and aldehyde protons), FTIR (for carbonyl stretch analysis at ~1700 cm⁻¹), and mass spectrometry (for molecular ion confirmation) is standard. Crystallographic studies provide additional structural resolution .

Q. What are the best practices for handling and storing this compound?

Store in a cool, dry environment under inert gas (e.g., nitrogen) to minimize oxidation. Stability studies on similar benzaldehyde derivatives suggest limited shelf life under prolonged exposure to light or moisture; periodic purity checks via HPLC are advised .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing bioactive molecules, particularly in designing antimicrobial or anticancer agents. Structural analogs have demonstrated activity against cancer cell lines and inflammatory models .

Advanced Research Questions

Q. How do structural modifications at the pyridinyl or benzaldehyde positions influence reactivity?

The 5-methyl group on the pyridine ring introduces steric and electronic effects, altering electrophilic substitution kinetics. For instance, electron-donating methyl groups enhance stability but may reduce reactivity at the aldehyde site. Comparative studies with 3-methyl or trifluoromethyl analogs highlight these trends .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

Protecting the aldehyde with temporary groups (e.g., acetals) during synthetic steps prevents undesired nucleophilic attacks. Reaction optimization (e.g., solvent polarity, temperature control) is critical, as demonstrated in arylhydrazone syntheses .

Q. How can researchers resolve contradictions in biological activity data for derivatives?

Dose-response studies, metabolic stability assays (e.g., liver microsome testing), and standardized bioactivity protocols (e.g., IC₅₀ comparisons) are essential. Cross-validation with structurally similar compounds, such as benzimidazole or pyridinyl derivatives, helps clarify mechanisms .

Q. What computational methods support the design of novel derivatives?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular docking studies model interactions with biological targets (e.g., enzymes or receptors). PubChem’s InChI and SMILES data enable accurate computational modeling .

Q. What are the key challenges in analyzing reaction mechanisms involving this compound?

Mechanistic studies require kinetic profiling (e.g., time-resolved NMR) and isotopic labeling to track intermediates. For example, inden-dione derivatives undergo complex cyclization pathways influenced by electron-deficient pyridinyl groups, suggesting similar complexities here .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.